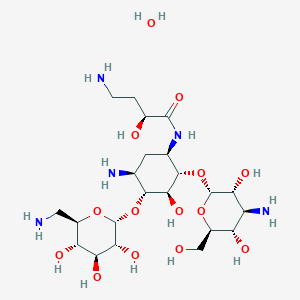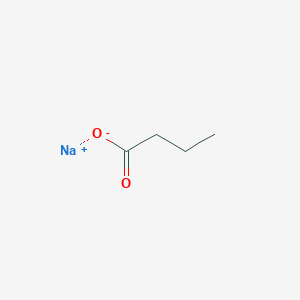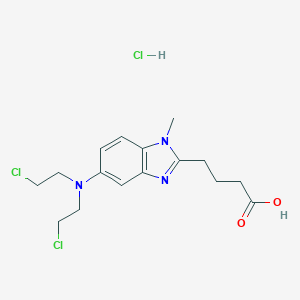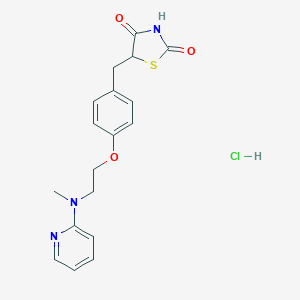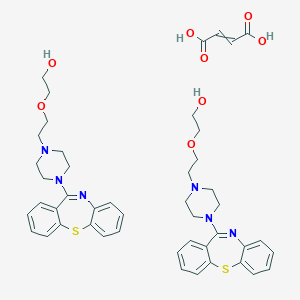
Mozavaptan
Overview
Description
Mozavaptan is a vasopressin receptor antagonist marketed by Otsuka . It was approved in Japan in October 2006 for the treatment of hyponatremia (low blood sodium levels) caused by the syndrome of inappropriate antidiuretic hormone (SIADH) due to ADH producing tumors .
Molecular Structure Analysis
Mozavaptan has a molecular formula of C27H29N3O2 . It is a benzazepine derivative .Scientific Research Applications
Treatment for Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Mozavaptan, a vasopressin V2 receptor antagonist, is predicted to be the drug most likely to be approved after a clinical trial for Autosomal Dominant Polycystic Kidney Disease (ADPKD). It belongs to the same drug class as tolvaptan, the only treatment for ADPKD that is currently approved .
Drug Repurposing
Mozavaptan is a candidate for drug repurposing. This process involves leveraging knowledge available in the biomedical literature and databases to rank compounds that could potentially be used for different medical applications .
Treatment for Hyponatremia
Hyponatremia is a condition characterized by abnormally low blood sodium levels. It can occur due to various reasons, including excessive water intake, kidney dysfunction, and certain medications. Mozavaptan has potential as a treatment for this condition.
Biotransformation Pathways Research
Mozavaptan is used in research to study the biotransformation pathways of vaptans, a class of compounds with diuretic effects. This research aims to identify class-specific metabolic pathways of vaptans and select the most appropriate marker(s) of intake .
Anti-Doping Research
In the field of sports, Mozavaptan is studied for its potential misuse as a performance-enhancing drug. The World Anti-Doping Agency has included vaptans in the list of substances and methods that are prohibited in sport .
Drug-Drug Interaction Studies
Mozavaptan is used in research to study the effects of physiological (gender and genetic polymorphism) and environmental (drug-drug interactions) factors on the metabolic profile of vaptans .
Mechanism of Action
Target of Action
Mozavaptan primarily targets the vasopressin type 2 (V2) receptors, which are expressed in renal collecting duct cells . The role of these receptors is to regulate water reabsorption in the kidneys .
Mode of Action
Mozavaptan, being a nonpeptide vasopressin receptor antagonist, binds to the vasopressin type 2 receptors in the renal collecting duct cells . This binding inhibits the action of vasopressin, leading to water diuresis, also known as aquaresis, which results in an increase in serum sodium concentration .
Pharmacokinetics
It is known that mozavaptan is extensively cleared by hepatic metabolism via oxidative enzymes . The drug is biotransformed mainly by the CYP3A subfamily and to a lesser degree by CYP2C19 and 2D6 enzymatic isoforms .
Result of Action
The molecular and cellular effects of Mozavaptan’s action primarily involve the correction of hyponatremia in patients with euvolemic or hypervolemic forms . By inhibiting the action of vasopressin on the V2 receptors, Mozavaptan promotes the excretion of free water, thereby increasing serum sodium levels .
Action Environment
The action, efficacy, and stability of Mozavaptan can be influenced by various physiological and environmental factors. For instance, the metabolic profile of Mozavaptan can be affected by factors such as gender, genetic polymorphism, and drug-drug interactions . These factors can impact the biotransformation pathways of Mozavaptan, potentially influencing its therapeutic effectiveness .
Safety and Hazards
Mozavaptan is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Dust formation should be avoided, and it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
properties
IUPAC Name |
N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXUQJJCIZICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057641 | |
| Record name | Mozavaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mozavaptan | |
CAS RN |
137975-06-5 | |
| Record name | Mozavaptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137975-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mozavaptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137975065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mozavaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOZAVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17OJ42922Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




